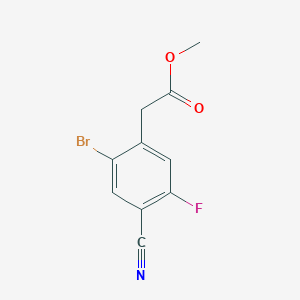
Methyl 2-bromo-4-cyano-5-fluorophenylacetate
Vue d'ensemble
Description
Methyl 2-bromo-4-cyano-5-fluorophenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of bromine, cyano, and fluorine substituents on the phenyl ring, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4-cyano-5-fluorophenylacetate typically involves the bromination of a suitable precursor, followed by esterification and introduction of the cyano and fluorine groups. One common method involves the following steps:
Bromination: The starting material, such as 4-cyano-5-fluoroacetophenone, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-4-cyano-5-fluorophenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetates with various functional groups depending on the nucleophile used.
Reduction: Amino derivatives of the phenylacetate.
Oxidation: Carboxylic acid derivatives of the phenylacetate.
Applications De Recherche Scientifique
Methyl 2-bromo-4-cyano-5-fluorophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It can be used in the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may be studied for their biological activities, such as antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-4-cyano-5-fluorophenylacetate depends on its specific application and the target molecule. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the cyano and fluorine groups can enhance binding affinity and specificity to the target site. The bromine atom may also participate in halogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-4-cyano-5-fluorophenylacetate can be compared with other phenylacetates with different substituents:
Methyl 4-bromo-5-cyano-2-fluorophenylacetate: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.
Methyl 2-bromo-4-cyano-5-chlorophenylacetate: Replacement of fluorine with chlorine, which may affect the compound’s electronic properties and interactions with biological targets.
Methyl 2-bromo-4-cyano-5-methylphenylacetate: Substitution with a methyl group instead of fluorine, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-4-cyano-5-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-6-3-9(12)7(5-13)2-8(6)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOUVUDZPMAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


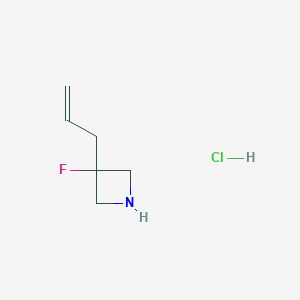
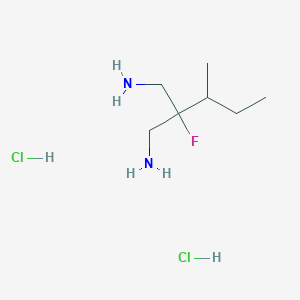
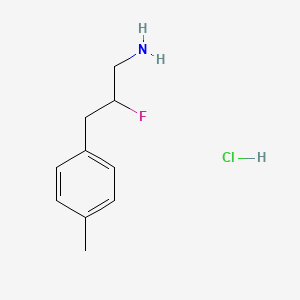
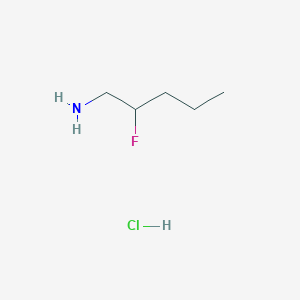
![3-Fluoro-3-[(2-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484742.png)
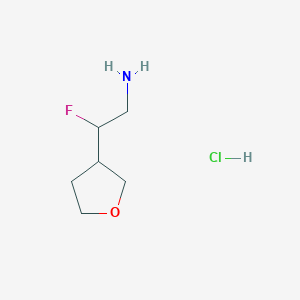
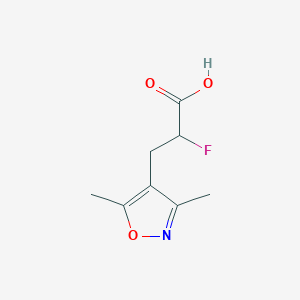
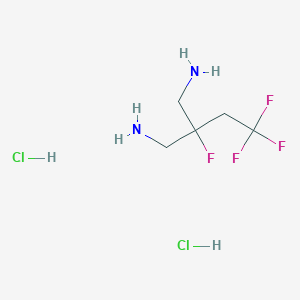
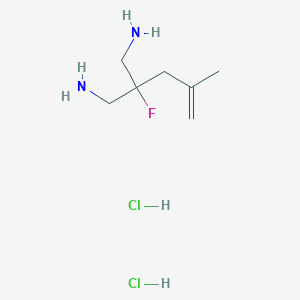
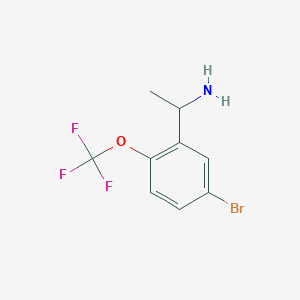
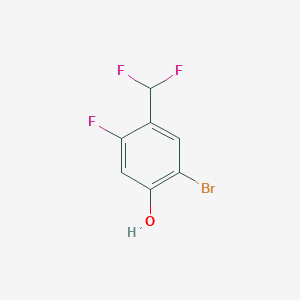

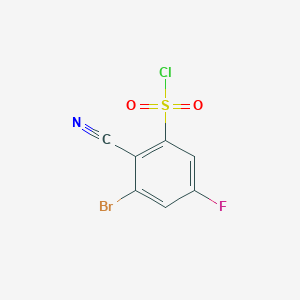
![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)
